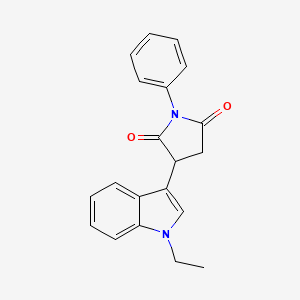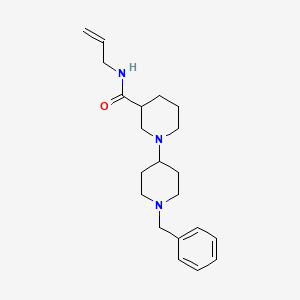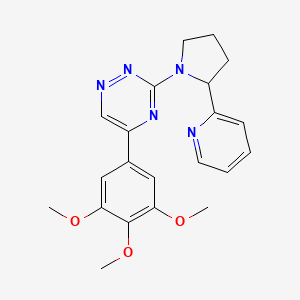
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features an indole ring fused with a pyrrolidine-2,5-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with various molecular targets. The indole ring can interact with biological receptors, potentially modulating their activity. The pyrrolidine-2,5-dione moiety may also play a role in binding to specific enzymes or proteins, thereby influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(1-ethyl-1H-indol-3-yl)ethanone
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
Uniqueness
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of an indole ring with a pyrrolidine-2,5-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(1-ethylindol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-21-13-17(15-10-6-7-11-18(15)21)16-12-19(23)22(20(16)24)14-8-4-3-5-9-14/h3-11,13,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUMUUJPFDMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-methyl-1H-imidazol-2-yl)-2-{[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]amino}ethanol](/img/structure/B6100110.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)
![(NE)-N-[1-(furan-2-ylmethyl)-5-methyl-1,3,5-triazinan-2-ylidene]nitramide](/img/structure/B6100124.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6100127.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)
![4-(phenylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B6100136.png)
![2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100143.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B6100146.png)

![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-(2-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6100184.png)
![2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine](/img/structure/B6100186.png)

![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
